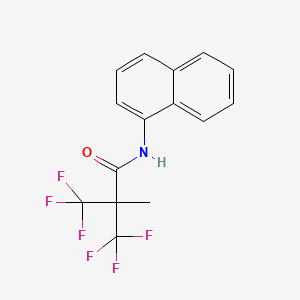
3,3,3-trifluoro-2-methyl-N-(naphthalen-1-yl)-2-(trifluoromethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3,3,3-trifluoro-2-methyl-N-(naphthalen-1-yl)-2-(trifluoromethyl)propanamide” is a synthetic organic compound characterized by the presence of trifluoromethyl groups and a naphthalene ring. Compounds with trifluoromethyl groups are often of interest due to their unique chemical properties, such as increased lipophilicity and metabolic stability, which can be beneficial in pharmaceutical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “3,3,3-trifluoro-2-methyl-N-(naphthalen-1-yl)-2-(trifluoromethyl)propanamide” typically involves multiple steps:
Formation of the naphthalene derivative: This can be achieved through Friedel-Crafts acylation or alkylation reactions.
Introduction of trifluoromethyl groups: This step often involves the use of reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under conditions that promote nucleophilic substitution.
Amidation: The final step involves the formation of the amide bond, which can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions could target the amide group, potentially converting it to an amine.
Substitution: The trifluoromethyl groups may participate in nucleophilic substitution reactions, although these are typically less reactive due to the electron-withdrawing nature of the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Substituted derivatives with nucleophiles replacing one of the trifluoromethyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new materials or pharmaceuticals.
Biology
In biological research, it may be used to study the effects of trifluoromethyl groups on biological activity and metabolic stability.
Medicine
Industry
In the industrial sector, the compound could be used in the development of specialty chemicals or as an intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action would depend on the specific application of the compound. In a pharmaceutical context, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl groups may enhance binding affinity or metabolic stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanamide: Lacks the naphthalene ring.
N-(naphthalen-1-yl)-2-(trifluoromethyl)propanamide: Lacks one of the trifluoromethyl groups.
Uniqueness
The presence of both the naphthalene ring and multiple trifluoromethyl groups makes “3,3,3-trifluoro-2-methyl-N-(naphthalen-1-yl)-2-(trifluoromethyl)propanamide” unique, potentially offering a combination of high lipophilicity, metabolic stability, and specific interactions with biological targets.
Eigenschaften
Molekularformel |
C15H11F6NO |
|---|---|
Molekulargewicht |
335.24 g/mol |
IUPAC-Name |
3,3,3-trifluoro-2-methyl-N-naphthalen-1-yl-2-(trifluoromethyl)propanamide |
InChI |
InChI=1S/C15H11F6NO/c1-13(14(16,17)18,15(19,20)21)12(23)22-11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3,(H,22,23) |
InChI-Schlüssel |
QYTVWIFVHDRENH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)NC1=CC=CC2=CC=CC=C21)(C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


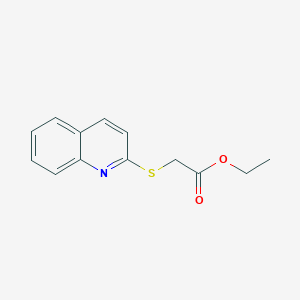
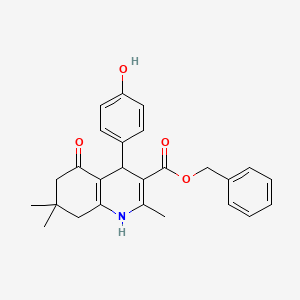
![(3E)-1-(biphenyl-4-yl)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11699053.png)
![2-{(2E)-2-[5-oxo-3-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzonitrile](/img/structure/B11699056.png)
![(4E)-4-{[(4-iodo-2-methylphenyl)amino]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B11699058.png)
![(5Z)-5-(3-nitrobenzylidene)-3-{[(E)-(3-nitrophenyl)methylidene]amino}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11699064.png)

![N-[(1Z)-1-[4-(dimethylamino)phenyl]-3-{(2E)-2-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11699067.png)
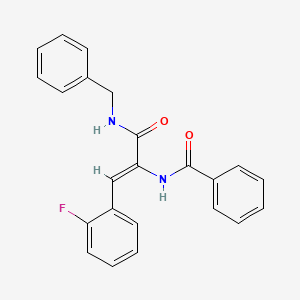
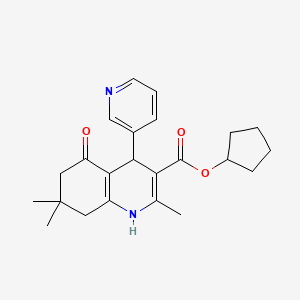
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-{[3-(2-methylprop-2-en-1-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide](/img/structure/B11699079.png)
![ethyl 4-(5-{(E)-[1-(4-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B11699093.png)
![5-{[5-(2,6-Dibromo-4-nitrophenyl)furan-2-YL]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11699109.png)
![4,4'-[(3-bromo-5-ethoxy-4-hydroxyphenyl)methanediyl]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B11699116.png)
